
1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid
Übersicht
Beschreibung
The compound is a derivative of azetidinecarboxylic acid, which is a four-membered cyclic amino acid. The “1-(3-Methoxybenzyl)” part suggests a methoxybenzyl group attached to the azetidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or nucleophilic substitutions .Molecular Structure Analysis
The molecular structure would likely consist of a four-membered azetidine ring with a carboxylic acid group, an oxo group, and a 3-methoxybenzyl group attached .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of carboxylic acids and amines, such as condensation to form amides or esters .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For instance, similar compounds like 3-methoxybenzyl bromide have a molecular weight of 201.06 g/mol and a density of 1.436 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Applications
- Analytical Methods for Determining Antioxidant Activity : A review highlights critical tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC tests, based on hydrogen atom transfer, and CUPRAC, FRAP tests based on electron transfer, among others. These methods, which rely on spectrophotometry, could be relevant in assessing the antioxidant potential of compounds like "1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid" (Munteanu & Apetrei, 2021).
Environmental Science and Enzymatic Degradation
- Redox Mediators in Organic Pollutant Treatment : Discusses the use of enzymes and redox mediators in degrading pollutants. Enzymes like laccases and peroxidases, in the presence of redox mediators, can significantly enhance the degradation efficiency of recalcitrant compounds, suggesting a potential area of application for synthetic compounds in environmental remediation (Husain & Husain, 2007).
Pharmacological Research
- Pharmacological Characteristics of Similar Compounds : Reviews the pharmacological properties and potential therapeutic efficacy of compounds like vanillic acid, highlighting antioxidant, anti-inflammatory, and neuroprotective properties. This suggests that compounds with similar chemical structures might also possess significant pharmacological potential (Ingole et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
A similar compound, n-3-methoxybenzyl-linoleamide, has been studied for its interaction with fatty acid amide hydrolase (faah) . FAAH is an integral membrane protein responsible for the breakdown of fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
N-3-methoxybenzyl-linoleamide, a similar compound, has been shown to inhibit faah in a time-dependent and dose-dependent manner . This suggests that 1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid might interact with its targets in a similar way.
Biochemical Pathways
The inhibition of faah by n-3-methoxybenzyl-linoleamide can increase the concentration of anandamide, affecting the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory .
Result of Action
The inhibition of faah by n-3-methoxybenzyl-linoleamide can lead to an increase in anandamide levels, potentially resulting in analgesic, anti-inflammatory, or neuroprotective effects .
Biochemische Analyse
Biochemical Properties
1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in biochemical pathways and cellular responses.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with FAAH can modulate the release of neurotransmitters, thereby impacting cell function . Additionally, it may have neuroprotective effects by influencing the endocannabinoid system, which plays a crucial role in maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a time-dependent inhibitor of FAAH, leading to the accumulation of endocannabinoids and subsequent modulation of neurotransmitter release . This inhibition is likely irreversible or slowly reversible, suggesting a prolonged effect on the enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its inhibitory activity on FAAH is dose-dependent and time-dependent . The compound’s stability and degradation over time can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in enzyme activity and cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as neuroprotection and anti-inflammatory properties. At higher doses, it could potentially cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with FAAH affects the metabolic flux of endocannabinoids, leading to changes in metabolite levels . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can influence its effectiveness and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-oxoazetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-9-4-2-3-8(5-9)7-13-10(12(15)16)6-11(13)14/h2-5,10H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROPNKFKMNMAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701185662 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701185662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236267-77-8 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236267-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701185662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



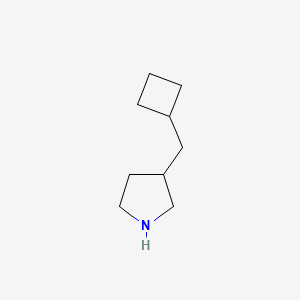
![3-[(4-Chloro-1-naphthyl)oxy]azetidine](/img/structure/B1440734.png)
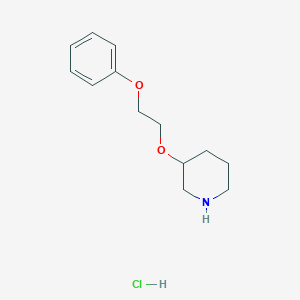
![3-[3-(Tert-butyl)phenoxy]azetidine](/img/structure/B1440740.png)
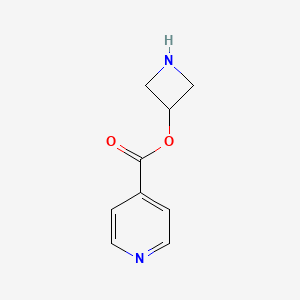

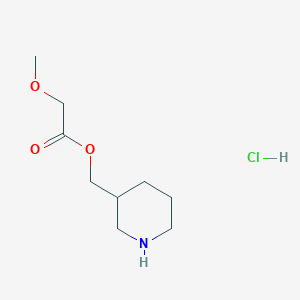

![3-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440749.png)
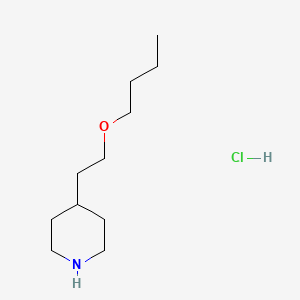

![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)

